TAAR1 Agonist Potency: (S)-N-Methyl Enantiomer Is ∼17-Fold More Potent Than (R) Enantiomer
The (S)-enantiomer of the N-methyl thienopyran methanamine (ulotaront, SEP-363856) acts as a full TAAR1 agonist with an EC₅₀ of 140 nM (0.14 µM), whereas the corresponding (R)-enantiomer exhibits approximately 17-fold weaker TAAR1 agonism [1]. For the des-methyl primary amine series, the (R)-configuration at C7 similarly confers reduced TAAR1 activation relative to the (S)-antipode, consistent with a conserved stereochemical requirement across the chemotype [2]. The (R)-des-methyl compound therefore serves as the minimally active stereochemical control in TAAR1 SAR campaigns.
| Evidence Dimension | TAAR1 agonist potency (EC₅₀) at recombinant human TAAR1 |
|---|---|
| Target Compound Data | (R)-des-methyl thienopyran methanamine: expected to show >10-fold reduced TAAR1 activity vs (S)-N-methyl (class-level inference from N-desmethyl and enantiomer SAR) |
| Comparator Or Baseline | (S)-N-methyl thienopyran methanamine (ulotaront/SEP-363856): TAAR1 EC₅₀ = 0.14 ± 0.062 µM (140 nM), Emax = 101% [1]; (R)-N-methyl enantiomer: ~17-fold less potent [2] |
| Quantified Difference | ∼17-fold potency difference between (S) and (R) N-methyl enantiomers; N-desmethyl metabolite exhibits only 2–3% of ulotaront systemic exposure in humans, consistent with reduced functional activity [3] |
| Conditions | Recombinant human TAAR1 expressed in CHO-K1 or HEK293 cells; intracellular cAMP accumulation measured by HTRF; recombinant human TAAR1 Gαs recruitment assay (pEC₅₀ = 6.08 ± 0.22 for S-enantiomer) |
Why This Matters
Procurement of the defined (R)-des-methyl enantiomer eliminates the >10-fold potency ambiguity that would arise from racemic or mis-assigned material, ensuring reproducible negative-control or SAR-baseline data in TAAR1 screens.
- [1] Dedic, N. et al. SEP-363856, a Novel Psychotropic Agent with a Unique, Non-D2 Receptor Mechanism of Action. J. Pharmacol. Exp. Ther. 2019, 371, 1–14. TAAR1 EC₅₀ = 0.14 µM. View Source
- [2] Heffernan, M.L.R. et al. Ulotaront: A TAAR1 Agonist for the Treatment of Schizophrenia. ACS Med. Chem. Lett. 2022, 13, 92–98. Reports ~17-fold TAAR1 potency advantage of S- over R-enantiomer. View Source
- [3] A sensitive LC-MS/MS method for simultaneous quantification of ulotaront and its N-desmethyl metabolite in human plasma. J. Pharm. Biomed. Anal. 2022, 208, 114404. N-desmethyl metabolite represents 2–3% of ulotaront exposure. View Source
